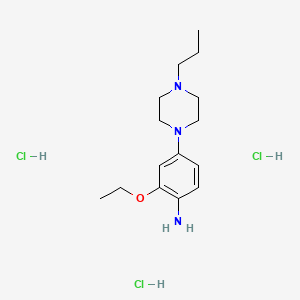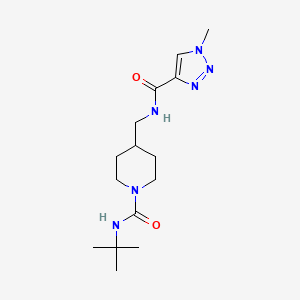![molecular formula C18H18N2O5S B2995865 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide CAS No. 899955-54-5](/img/structure/B2995865.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide is a synthetic compound with complex molecular structure It belongs to the class of heterocyclic compounds, which contain a ring structure composed of at least one atom other than carbon The presence of sulfur (S), nitrogen (N), and oxygen (O) atoms within the compound imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide typically involves multi-step reactions starting from basic aromatic compounds. Common synthetic routes include:
Formation of the Isothiazole Ring: : This step generally involves cyclization reactions using sulfur donors, such as sulfonamides, with aromatic nitriles under acidic or basic conditions.
Introduction of Functional Groups: : Following the ring formation, functional groups like methoxy and methyl are introduced using reagents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Amidation Reaction: : The final step involves the reaction of the isothiazole derivative with 2-methoxy-5-methylphenylamine in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to form the propanamide.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for higher yield and purity. Process optimization involves:
Catalysis: : Utilizing catalysts to lower the activation energy of reactions.
Temperature Control: : Maintaining precise temperature conditions to favor desired reaction pathways.
Purification Techniques: : Employing methods such as crystallization, distillation, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide undergoes various chemical reactions:
Oxidation: : Reaction with oxidizing agents like potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: : Reduction using agents such as lithium aluminum hydride (LiAlH4) to alter functional groups.
Substitution: : Electrophilic or nucleophilic substitution reactions, where parts of the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: : Methanol (CH3OH), dichloromethane (CH2Cl2).
Major Products
Products from these reactions can include a variety of derivatives depending on the reagents and conditions used. For instance:
Oxidation: : Conversion to sulfone or sulfoxide derivatives.
Reduction: : Conversion to corresponding alcohols or amines.
Substitution: : Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of New Molecules: : Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: : Serves as a ligand in catalytic reactions, enhancing reaction efficiency.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Biomolecular Probes: : Used in studies as a probe to investigate biological mechanisms.
Medicine
Drug Development: : Potential use in the development of new therapeutic agents, particularly targeting infectious diseases.
Pharmacokinetics: : Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: : Utilized in the creation of advanced materials with unique properties.
Agriculture: : Explored as a component in the development of new agrochemicals.
Mechanism of Action
The compound exerts its effects through several molecular mechanisms:
Interaction with Enzymes: : Binds to active sites of enzymes, altering their activity.
Pathways Involved: : Affects pathways involving oxidative stress and inflammation, making it a candidate for anti-inflammatory drug development.
Cellular Targets: : Targets include various cellular receptors and transporters that mediate its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-benzothiazole: : Another heterocyclic compound with similar structural motifs.
2-(1,3-Benzothiazol-2-yl)-N-(4-methoxyphenyl)propanamide: : Similar functional groups with variations in their positions.
Unique Features
Compared to similar compounds, 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide offers:
Enhanced Reactivity: : Due to the presence of the isothiazole ring.
Specific Biological Activity: : Unique interactions with biological targets not shared by its analogs.
Hope this gives you a comprehensive understanding of the compound this compound and its multifaceted applications!
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-11-8-9-15(25-3)14(10-11)19-17(21)12(2)20-18(22)13-6-4-5-7-16(13)26(20,23)24/h4-10,12H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKIKUBCWWOHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
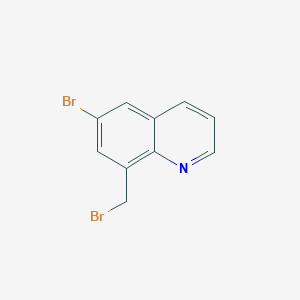
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2995783.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2995785.png)
![tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2995789.png)
![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]propanamide](/img/structure/B2995790.png)

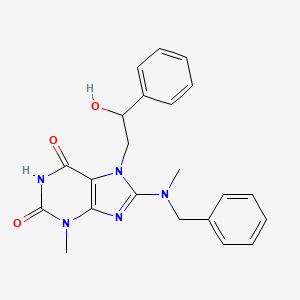
![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide](/img/structure/B2995795.png)
![2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic Acid](/img/structure/B2995797.png)
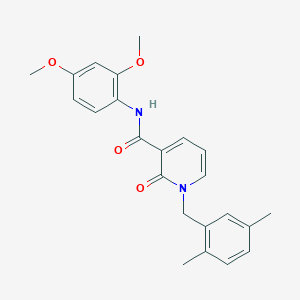
![Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2995799.png)
